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Compound of Interest

Compound Name: GWA461484A

Cat. No.: B15621813

An In-depth Guide for Researchers on the Evolving Specificity of Yck2 Kinase Inhibitors

This guide provides a detailed comparison of the kinome selectivity of the pyrazolopyridine-
based inhibitor GW461484A and its optimized analogs, YK-1-02 and MN-I-157. Originally
developed as an inhibitor for human p38a, GW461484A was identified as a potent inhibitor of
the Candida albicans casein kinase 1 (CK1) family member, Yck2. This discovery paved the
way for its optimization into analogs with enhanced antifungal properties and improved
pharmacokinetic profiles. This analysis is intended for researchers, scientists, and drug
development professionals investigating novel antifungal therapeutics.

Executive Summary

GW461484A and its analogs are potent inhibitors of the fungal kinase Yck2, a critical regulator
of morphogenesis, biofilm formation, and cell wall integrity in Candida albicans. While the
parent compound, GW461484A, shows significant activity, subsequent structure-guided
optimization has led to the development of analogs YK-1-02 and MN-I-157. These analogs
exhibit remarkable and exquisite selectivity for fungal Yck2 and its paralogs over the wider
fungal and human kinomes. The primary off-targets for this compound series include the fungal
p38 homolog Hog1l and, within the human kinome, certain Casein Kinase 1 (CK1) isoforms and
p38a (MAPK14). This guide synthesizes available experimental data to compare their potency
and selectivity.

Data Presentation: Inhibitor Potency and Selectivity
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The following tables summarize the inhibitory activity of GW461484A and its key analogs
against their primary fungal target and key off-targets in both fungal and human kinomes. Data
has been compiled from biochemical assays and cellular target engagement studies.

Table 1: Inhibitory Activity against Fungal Kinases

Target Kinase (C. Key Off-Targets (C.
Compound ) IC50 (nM) .
albicans) albicans)

Yck22, Hrr25, Hogl,

GW461484A (GW) Yck2 110[1]

Poml1[2]
YK-1-02 (YK) Yck2 80 - 1301 Yck22, Hrr25, Hogl[3]
MN-I-157 (MN) Yck2 80 - 1301 Yck22, Hrr25, Hog1[3]

1Specific IC50 values for YK-1-02 and MN-1-157 are reported to be within this range,
demonstrating high potency similar to the parent compound.

Table 2: Selectivity Profile against Human Kinases

Primary Human Off- .
Compound Notes on Selectivity
Targets

Originally designed as a

GW461484A (GW) p38a (MAPK14), CK1 isoforms o
human p38a inhibitor[4].

Shows high overall kinome

selectivity. In NanoBRET
p38a, CKla, CK13, CKle,
YK-1-02 (YK) assays, YK at 1 uM showed
PKN3, RIPK2, CK1y2, ALK4
>70% occupancy of p38a and

CK1a[3].

Demonstrates exceptional

kinome-wide selectivity,
p38a, CKla, CK1d, CKle, )
MN-1-157 (MN) PKN3, RIPK2, p38p engaging only a few human
’ P kinases out of hundreds

tested[3].
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Mandatory Visualization

The relationships and processes central to understanding the kinome selectivity of these
compounds are illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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